BAY 59-3074
Übersicht
Beschreibung
BAY 59-3074 ist eine von Bayer AG entwickelte Verbindung, die als partieller Agonist des Cannabinoid-Rezeptors bekannt ist. Es hat analgetische Wirkungen und wird in der wissenschaftlichen Forschung verwendet. Die Verbindung ist oral in Tieren aktiv und hat eine moderate Affinität für sowohl CB1- als auch CB2-Rezeptoren, mit Ki-Werten von 48,3 nM bei CB1 und 45,5 nM bei CB2 .
Wissenschaftliche Forschungsanwendungen
BAY 59-3074 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving cannabinoid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in pain management and other neurological conditions.
Industry: Utilized in the development of new cannabinoid receptor agonists and related compounds.
Wirkmechanismus
Target of Action
BAY 59-3074, developed by Bayer AG, is a selective cannabinoid receptor partial agonist . It primarily targets the CB1 and CB2 receptors , which are part of the endocannabinoid system involved in various physiological processes including pain sensation, mood, and memory . The compound has a modest affinity for both receptors, with Ki values of 48.3nM at CB1 and 45.5nM at CB2 .
Mode of Action
This interaction with the receptors results in changes in the perception of pain and other physiological processes .
Biochemical Pathways
It is known that the compound’s interaction with the cb1 and cb2 receptors influences the endocannabinoid system, which plays a crucial role in the regulation of pain, mood, and memory .
Pharmacokinetics
It is known that the compound is orally active in animals .
Result of Action
This compound has been shown to have analgesic effects . It improves antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli in rat models of chronic neuropathic and inflammatory pain .
Biochemische Analyse
Biochemical Properties
BAY 59-3074 interacts with the cannabinoid receptors CB1 and CB2 . It has a modest affinity for both receptors, with Ki values of 48.3nM at CB1 and 45.5nM at CB2 . The compound’s interactions with these receptors are part of its role in biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. Its influence on cell function is primarily through its impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the cannabinoid receptors can lead to changes in these cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the cannabinoid receptors CB1 and CB2 . As a partial agonist, it can activate these receptors, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is orally active in animals , suggesting that it has a reasonable degree of stability and can exert its effects over a prolonged period.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . The compound has been shown to have efficacy in rat models of neuropathic and inflammatory pain
Metabolic Pathways
Given its interactions with the cannabinoid receptors, it is likely that it is involved in the endocannabinoid system’s metabolic pathways .
Transport and Distribution
Given its lipophilic nature and its interactions with the cannabinoid receptors, it is likely that it can readily cross cell membranes and distribute within various tissues .
Subcellular Localization
Given its interactions with the cannabinoid receptors, which are G-protein coupled receptors located in the cell membrane, it is likely that this compound localizes to the cell membrane where it can interact with these receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BAY 59-3074 umfasst die Veresterung von 3-[2-Cyano-3-(Trifluormethyl)phenoxy]phenol mit 4,4,4-Trifluor-1-Butansulfonsäure. Die Reaktion erfordert typischerweise die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet. Die Synthese würde wahrscheinlich eine Skalierung der Laborverfahren, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Konsistenz des Endprodukts durch strenge Qualitätskontrollmaßnahmen umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis und den beteiligten spezifischen funktionellen Gruppen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Analoga erzeugen können.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Referenzverbindung in Studien verwendet, die sich mit Cannabinoid-Rezeptoren befassen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Schmerzbehandlung und anderen neurologischen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Cannabinoid-Rezeptoragonisten und verwandter Verbindungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es als partieller Agonist an den Cannabinoid-Rezeptoren CB1 und CB2 wirkt. Es bindet an diese Rezeptoren und moduliert deren Aktivität, was zu analgetischen und entzündungshemmenden Wirkungen führt. Die Interaktion der Verbindung mit diesen Rezeptoren beeinflusst verschiedene Signalwege, darunter die Hemmung der zyklischen AMP-Produktion und die Aktivierung von mitogenaktivierten Proteinkinasen .
Analyse Chemischer Reaktionen
Types of Reactions
BAY 59-3074 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Δ9-Tetrahydrocannabinol (THC): Der wichtigste psychoaktive Bestandteil von Marihuana, der ebenfalls auf CB1- und CB2-Rezeptoren wirkt.
CP55,940: Ein synthetisches Cannabinoid mit hoher Affinität für CB1- und CB2-Rezeptoren.
WIN55,212-2: Ein weiterer synthetischer Cannabinoid-Rezeptoragonist mit ähnlichen Eigenschaften.
Einzigartigkeit
BAY 59-3074 ist einzigartig in seiner partiellen Agonistenaktivität, die es ihm ermöglicht, die Rezeptoraktivität zu modulieren, ohne die Rezeptoren vollständig zu aktivieren. Diese Eigenschaft kann zu weniger Nebenwirkungen im Vergleich zu vollen Agonisten wie THC führen. Darüber hinaus hat sich gezeigt, dass this compound in präklinischen Studien ein günstiges pharmakologisches Profil aufweist, was es zu einem wertvollen Werkzeug für die Forschung macht .
Eigenschaften
IUPAC Name |
[3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO4S/c19-17(20,21)8-3-9-30(26,27)29-13-5-1-4-12(10-13)28-16-7-2-6-15(14(16)11-25)18(22,23)24/h1-2,4-7,10H,3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUSZIVDPJPVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=C2C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027444 | |
Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406205-74-1 | |
Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406205-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY-59-3074 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0406205741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-59-3074 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FO5Z101GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BAY 59-3074?
A1: this compound acts as a partial agonist at both cannabinoid CB1 and CB2 receptors. [, , ] This means it binds to these receptors and partially activates them, leading to downstream effects. While the exact mechanisms underlying its analgesic properties are still being investigated, it's known that CB1 receptor activation, particularly in the central and peripheral nervous systems, plays a role in modulating pain perception. []
Q2: How potent is this compound compared to other cannabinoid receptor ligands?
A2: this compound exhibits nanomolar affinity for both CB1 and CB2 receptors. In vitro studies have shown Ki values of 55.4 nM, 48.3 nM, and 45.5 nM at rat CB1, human CB1, and human CB2 receptors, respectively. [] This indicates a strong binding affinity to both receptor subtypes.
Q3: What are the key structural features of this compound that are important for its activity?
A3: this compound contains a biaryl ether core structure, which is crucial for its interaction with cannabinoid receptors. [] Structure-activity relationship (SAR) studies have revealed that modifications to this core, such as introducing conformational constraints, can significantly influence its binding affinity and selectivity for CB1 and CB2 receptors. [, ]
Q4: What is the significance of this compound being a partial agonist compared to a full agonist?
A4: Partial agonism at cannabinoid receptors is thought to offer a potential therapeutic advantage in pain management by inducing fewer undesirable side effects typically associated with full agonists. [] For instance, this compound demonstrates potent analgesic and anti-allodynic effects while displaying a lower propensity for inducing hypothermia and other cannabinoid-related side effects compared to full agonists. [, ]
Q5: How does the efficacy of this compound compare to other analgesics in preclinical models of pain?
A5: this compound has demonstrated efficacy in multiple rat models of chronic pain, including neuropathic pain models (chronic constriction injury, spared nerve injury, tibial nerve injury, and spinal nerve ligation) and inflammatory pain models (carrageenan and complete Freund's adjuvant). [] It effectively reduced both thermal hyperalgesia and mechanical allodynia in these models, highlighting its potential as a therapeutic option for different pain conditions. []
Q6: Has the metabolic fate of this compound been investigated?
A6: Yes, studies have explored the metabolism of this compound using human liver microsomes and cytochrome P450 enzymes. [] These systems are valuable tools for predicting in vivo drug metabolism and identifying potential metabolites. Such studies are crucial for understanding the compound's pharmacokinetic profile and potential drug-drug interactions. []
Q7: What is the current status of this compound in terms of clinical development for pain management?
A7: While this compound has shown promise in preclinical models, it's essential to recognize that the information provided reflects scientific research and does not indicate its current status in clinical trials or its availability as a prescribed medication. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.
Q8: Are there any efforts to develop peripherally selective analogs of this compound?
A8: Yes, research has focused on developing analogs of this compound with enhanced peripheral selectivity to minimize potential central nervous system side effects associated with CB1 receptor activation in the brain. [] These efforts aim to create novel pain therapeutics that retain the analgesic benefits while exhibiting a safer side effect profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.